3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with substituents at the 3 and 6 positions. The presence of the 4-bromophenyl and 4-tert-butylphenoxy groups adds to its chemical complexity and potential for diverse applications.
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. This binding can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
3-(4-Bromophenyl)-6-(4-methylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine: The presence of a methyl group instead of a tert-butyl group can influence the compound’s steric properties and interactions with molecular targets.
3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-a]pyrimidine: The replacement of the pyridazine ring with a pyrimidine ring can alter the compound’s electronic properties and overall stability.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19BrN4O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C21H19BrN4O/c1-21(2,3)15-6-10-17(11-7-15)27-19-13-12-18-23-24-20(26(18)25-19)14-4-8-16(22)9-5-14/h4-13H,1-3H3 |
InChI Key |
VJSLLIBARRDZRY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2 |
Origin of Product |
United States |
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